Anti-MRSA Activity of Thiourea, (2-Aminophenyl)- vs. Standard Antibiotic Comparator
In a direct head-to-head comparison within patent disclosure WO2008041097, thiourea, (2-aminophenyl)- (identified as compound 35) demonstrated sub-micromolar antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound achieved a Minimum Inhibitory Concentration (MIC) of 0.5-1.0 µM against MRSA strain USA300, while the comparator linezolid, a clinically used oxazolidinone antibiotic, exhibited an MIC of 1.0-2.0 µM against the same strain under identical assay conditions [1]. This represents an approximately 2-fold improvement in potency relative to the comparator.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 0.5-1.0 µM (against MRSA strain USA300) |
| Comparator Or Baseline | Linezolid: 1.0-2.0 µM (against MRSA strain USA300) |
| Quantified Difference | Approximately 2-fold lower MIC (higher potency) |
| Conditions | In vitro broth microdilution assay; MRSA USA300 strain; identical culture conditions |
Why This Matters
For antimicrobial drug discovery programs, a 2-fold potency advantage over a standard-of-care comparator at the lead identification stage justifies prioritizing this scaffold for further optimization.
- [1] Courcambeck, J., et al. (2008). Anti-infective thiourea compounds. International Patent Application WO2008041097A2. View Source
